ABX-1431
Overview
Description
ABX-1431, also known as Elcubragistat, is a promising compound with unique properties. It acts as a potent and selective inhibitor of the serine hydrolase monoacylglycerol lipase (MAGL). Its primary role is to modulate endocannabinoid signaling in the central nervous system (CNS) to restore homeostatic balance .
Preparation Methods
Synthetic Routes:
Industrial Production:
Information on large-scale industrial production methods for ABX-1431 is limited. Research institutions and pharmaceutical companies may have proprietary processes for its synthesis.
Chemical Reactions Analysis
ABX-1431 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly documented. its selectivity against other enzymes, such as ABHD6 and PLA2G7, highlights its specificity . The major products formed from these reactions remain an area of ongoing investigation.
Scientific Research Applications
ABX-1431 has shown promise in several scientific fields:
Neuroscience and CNS Disorders: It is currently in phase 2 clinical trials for multiple sclerosis and Tourette syndrome, indicating its potential therapeutic value in neurological conditions.
Endocannabinoid System Research: this compound’s role in modulating endocannabinoid signaling makes it valuable for studying this complex system.
Drug Repurposing: Researchers explore its potential in repurposing existing drugs for novel indications.
Mechanism of Action
ABX-1431’s mechanism involves inhibiting MAGL, which regulates endocannabinoid levels. By doing so, it enhances endocannabinoid signaling, impacting various pathways in the CNS. Further studies are needed to elucidate its precise molecular targets.
Comparison with Similar Compounds
ABX-1431 stands out due to its high potency (IC50 = 14 nM) against human MGLL and its selectivity over ABHD6 and PLA2G7 . Similar compounds include other MAGL inhibitors, but this compound’s unique properties make it a promising candidate.
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl 4-[[2-pyrrolidin-1-yl-4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F9N3O2/c21-18(22,23)14-4-3-13(15(11-14)31-5-1-2-6-31)12-30-7-9-32(10-8-30)17(33)34-16(19(24,25)26)20(27,28)29/h3-4,11,16H,1-2,5-10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZJGTOZFRNWCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)C(F)(F)F)CN3CCN(CC3)C(=O)OC(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1446817-84-0 | |
Record name | ABX-1431 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446817840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ABX-1431 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16036 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | [2,2,2-trifluoro-1-(trifluoromethyl)ethyl] 4-[[2-pyrrolidin-1-yl-4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ELCUBRAGISTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB39E94UXK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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